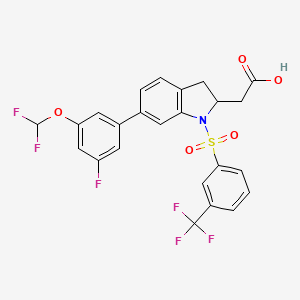
ROR|At agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) agonist 1 is a small molecule that targets the nuclear receptor RORγt. This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt agonists have gained significant attention due to their potential therapeutic applications in autoimmune diseases and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RORγt agonist 1 typically involves the design and discovery of novel ligands with specific scaffolds. For instance, one approach involves the synthesis of N-sulfonamide tetrahydroquinoline scaffolds. The synthetic route includes a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by further modifications to achieve the desired agonist .
Industrial Production Methods
Industrial production methods for RORγt agonist 1 are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
RORγt agonist 1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
RORγt agonist 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of RORγt agonist 1 involves binding to the RORγt receptor, inducing a conformational change that stabilizes the receptor’s active form. This stabilization promotes the recruitment of coactivators and enhances the transcription of target genes, such as IL-17. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps form hydrogen bonds and a large hydrophobic network that stabilizes the receptor .
Comparación Con Compuestos Similares
Similar Compounds
Inverse Agonists: Compounds like VTP-43742 and GSK2981278A act as inverse agonists of RORγt, inhibiting its activity and reducing IL-17 production.
Other Agonists: Compounds with similar scaffolds, such as other N-sulfonamide tetrahydroquinoline derivatives, also act as RORγt agonists.
Uniqueness
RORγt agonist 1 is unique due to its specific scaffold design and high selectivity for RORγt. Its ability to enhance the efficacy of anti-PD-1 therapy and promote the migration of immune cells distinguishes it from other RORγt ligands .
Propiedades
Fórmula molecular |
C24H17F6NO5S |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
2-[6-[3-(difluoromethoxy)-5-fluorophenyl]-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33) |
Clave InChI |
UAFXMLYFRFORFY-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


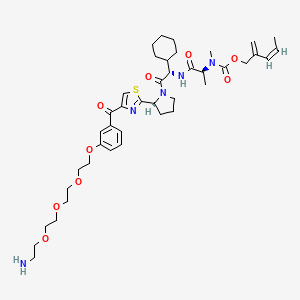
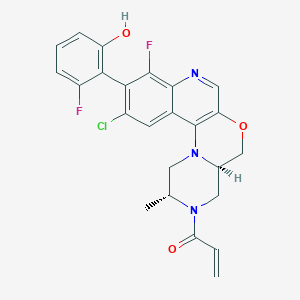
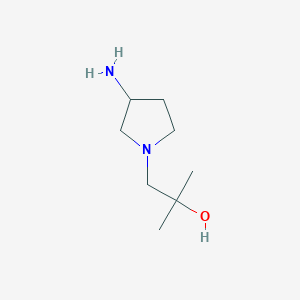
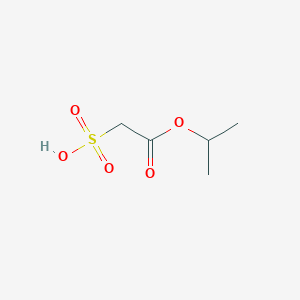
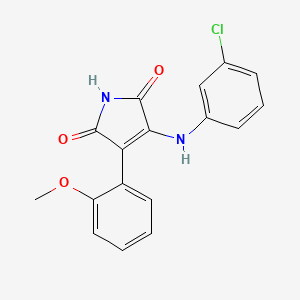
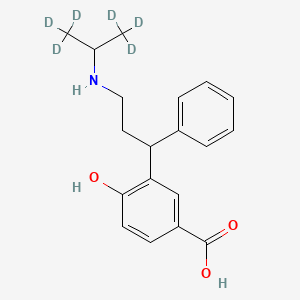
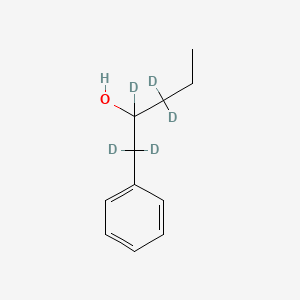
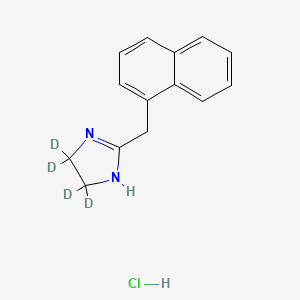
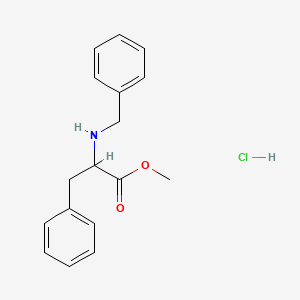
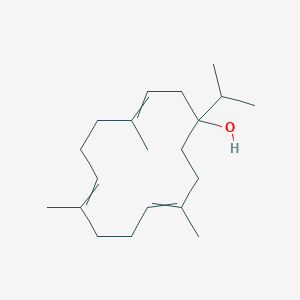
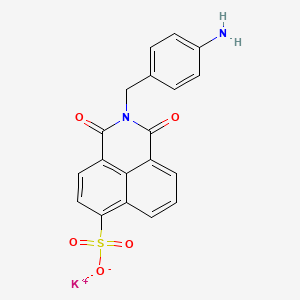
![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
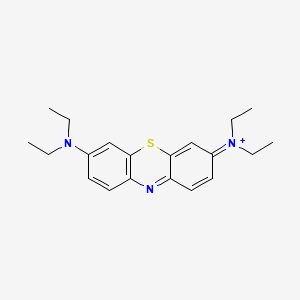
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
